molecular formula C15H14FNO4S B270491 Ethyl 3-{[(2-fluorophenyl)sulfonyl]amino}benzoate

Ethyl 3-{[(2-fluorophenyl)sulfonyl]amino}benzoate

Katalognummer B270491
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: KWBCIYGTTYZXOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-{[(2-fluorophenyl)sulfonyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is a member of the benzoate ester family and is commonly referred to as EFAB. The purpose of

Wirkmechanismus

The mechanism of action of EFAB is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and protein synthesis. EFAB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, EFAB has been shown to inhibit the activity of various kinases, including protein kinase C and cyclin-dependent kinase 4, which are involved in cell cycle regulation and proliferation.
Biochemical and Physiological Effects
EFAB has been shown to exhibit a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell cycle progression, and the modulation of immune system function. EFAB has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, EFAB has been shown to inhibit cell cycle progression in cancer cells, leading to cell cycle arrest and ultimately cell death. EFAB has also been shown to modulate immune system function, including the activation of T cells and the inhibition of cytokine production.

Vorteile Und Einschränkungen Für Laborexperimente

EFAB has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells and its ability to inhibit various cellular processes. However, EFAB also has some limitations, including its low solubility in water and its potential toxicity in vivo. Additionally, EFAB may exhibit different effects in different cell types, making it important to carefully select the appropriate cell lines for use in experiments.

Zukünftige Richtungen

There are several future directions for research on EFAB, including the development of new EFAB derivatives with improved solubility and pharmacokinetic properties, the identification of new targets for EFAB inhibition, and the investigation of EFAB's potential as a combination therapy with other anti-cancer agents. Additionally, future research should focus on the development of new methods for the synthesis of EFAB and other benzoate ester derivatives, as well as the optimization of EFAB dosing and administration for maximum efficacy and safety.

Synthesemethoden

EFAB can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with benzenesulfonyl chloride to form 2-fluorobenzenesulfonamide. This compound is then reacted with ethyl 3-aminobenzoate in the presence of a base to produce EFAB. Other methods of synthesis include the reaction of 2-fluoroaniline with ethyl 3-amino-4-methoxybenzoate or the reaction of 2-fluoroaniline with ethyl 3-amino-4-nitrobenzoate.

Wissenschaftliche Forschungsanwendungen

EFAB has been extensively studied for its potential applications in various fields of study, including medicinal chemistry, pharmacology, and biochemistry. One of the primary applications of EFAB is as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. EFAB has been shown to exhibit potent anti-cancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, EFAB has been shown to exhibit antibacterial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Eigenschaften

Produktname

Ethyl 3-{[(2-fluorophenyl)sulfonyl]amino}benzoate

Molekularformel

C15H14FNO4S

Molekulargewicht

323.3 g/mol

IUPAC-Name

ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H14FNO4S/c1-2-21-15(18)11-6-5-7-12(10-11)17-22(19,20)14-9-4-3-8-13(14)16/h3-10,17H,2H2,1H3

InChI-Schlüssel

KWBCIYGTTYZXOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F

Kanonische SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.